6-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-4-one
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Overview
Description
It is a pyrimidine derivative with a molecular formula of C6H9N5O2 and a molecular weight of 183.17 g/mol . This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a nitroso group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with nitrosating agents to introduce the nitroso group. The reaction conditions often include the use of solvents such as ethanol or water and may require temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or disruption of DNA function. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol
- 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine
Uniqueness
6-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-4-one is unique due to its specific combination of functional groups and its structural configuration
Properties
IUPAC Name |
6-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h1-2H3,(H3,7,8,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLLOCUCJRMMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(=C(N1)N)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)C(=C(N1)N)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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